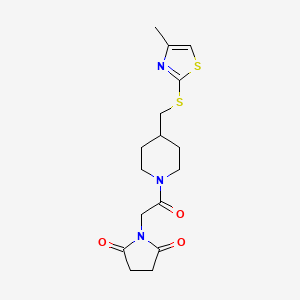

![molecular formula C19H21N3O3 B2669475 3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-08-0](/img/structure/B2669475.png)

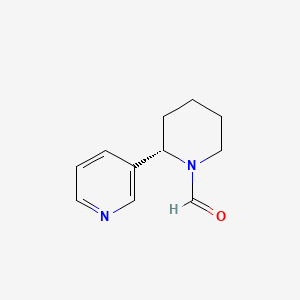

3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 2,4(1H,3H)-pyrimidinedione . It’s part of a class of compounds that have shown substantial antiviral activity, specifically as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) .

Synthesis Analysis

The synthesis of such compounds involves the condensation of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C .Molecular Structure Analysis

The molecular structure of this compound is highly dependent on its fit into the binding pocket common to its inhibitory class . Modifications at N-1 of the pyrimidinedione, such as the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione, contribute significantly to its antiviral activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and the addition of various groups at specific positions on the pyrimidinedione ring .Aplicaciones Científicas De Investigación

Structural Insights and Molecular Interactions

One facet of research on related pyrido[2,3-d]pyrimidine derivatives involves examining their molecular structures and how they interact with other molecules. For instance, studies have shown that molecules of certain pyrido[2,3-d]pyrimidine derivatives can be linked by hydrogen bonds to form dimers, which are further linked into chains by π-π stacking interactions. This structural information is crucial for understanding how these compounds might interact with biological targets or form crystalline structures useful in material science (Trilleras et al., 2009).

Synthesis and Characterization

The synthesis and characterization of unsymmetrical Schiff bases derived from related compounds, highlighting the potential for creating diverse chemical structures with varying functionalities, have been documented. Such syntheses often lead to compounds with significant biological or material properties, underlining the versatility of pyrido[2,3-d]pyrimidine derivatives as chemical building blocks (Opozda et al., 2006).

Novel Heterocycle Derivatives

Research into the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has demonstrated the chemical versatility of the pyrido[2,3-d]pyrimidine scaffold. These derivatives have been explored for their potential in various applications, ranging from material science to potential therapeutic uses, thanks to their interesting structural, spectral, and computational properties (Ashraf et al., 2019).

Optical and Nonlinear Optical Properties

The exploration of novel styryl dyes derived from pyrimidine bases, including studies on their third-order nonlinear optical properties, highlights another application of pyrido[2,3-d]pyrimidine derivatives. These studies reveal the potential of such compounds in developing new materials for optical, nonlinear optical, and device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).

Mecanismo De Acción

While the exact mechanism of action for this specific compound isn’t mentioned in the available resources, it’s known that this class of compounds acts as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . This suggests that they may inhibit the RT enzyme, thereby preventing the replication of the HIV virus.

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-5-25-15-8-9-20-17-16(15)18(23)22(19(24)21(17)4)11-14-10-12(2)6-7-13(14)3/h6-10H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNFFCQBYQDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)

![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)